Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Catalog No.
S773786
CAS No.
4093-34-9
M.F
C11H12BrNO4
M. Wt
302.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate

CAS Number

4093-34-9

Product Name

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

IUPAC Name

methyl 4-acetamido-5-bromo-2-methoxybenzoate

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

InChI

InChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)

InChI Key

FCOKFEDHOPDIEH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br

Synonyms

Methyl 4-(acetylamino)-5-bromo-o-anisate; Methyl 4-Acetamido-5-bromo-2-methoxybenzoate; 4-Acetamido-5-bromo-o-anisic Acid Methyl Ester

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br

The exact mass of the compound Methyl 4-acetamido-5-bromo-2-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9) is a highly functionalized, poly-substituted aromatic ester utilized primarily as an advanced intermediate in pharmaceutical manufacturing. Structurally, it features a methyl ester activated for amidation, an acetamido group that protects the reactive aniline nitrogen, and a 5-bromo substituent that dictates downstream pharmacological properties [1]. In industrial procurement, it is most recognized as the direct precursor to the prokinetic and antiemetic active pharmaceutical ingredient (API) bromopride, as well as serving as a critical analytical reference standard (Bromopride Impurity B) for quality control and regulatory compliance .

Procurement Fit

Certified bromopride impurity standard for method specificity in HPLC/UHPLC workflows.
Supplied with characterization data that may support regulatory documentation review.
Defined purity (>95% HPLC) supports accurate quantification in impurity profiling methods.

Attempting to substitute this specific intermediate with closely related analogs disrupts established manufacturing workflows and alters final product identity. If a buyer selects the free acid (4-acetamido-5-bromo-2-methoxybenzoic acid), the synthesis requires the addition of stoichiometric coupling agents (such as thionyl chloride) to activate the carboxylate, increasing waste, cost, and purification complexity [1]. Conversely, using the unprotected amine (methyl 4-amino-5-bromo-2-methoxybenzoate) exposes the aniline group to oxidative degradation or competitive side reactions during high-temperature amidation steps [2]. Finally, substituting with the 5-chloro analog fundamentally changes the final API from bromopride to metoclopramide, completely altering the regulatory and pharmacological profile of the product.

Substitution Risk

Non-brominated analogs (e.g., CAS 4093-29-2) shift chromatographic retention and compromise impurity identification.
Amino-substituted variants (e.g., CAS 111049-68-4) alter mass response and may invalidate method accuracy.
Uncertified analogs lack traceable characterization data; method validation may not transfer directly.

Amidation Efficiency & Reagent Economy

In the industrial synthesis of benzamide APIs, utilizing the methyl ester form (Methyl 4-acetamido-5-bromo-2-methoxybenzoate) enables direct nucleophilic acyl substitution with aliphatic amines (e.g., N,N-diethylethylenediamine) at elevated temperatures (90-95°C) [1]. Procuring the free acid baseline instead mandates the use of activating agents like thionyl chloride to form an acid chloride intermediate. The methyl ester facilitates a process that eliminates the need for stoichiometric coupling reagents, thereby reducing hazardous waste generation and lowering overall raw material costs in bulk manufacturing [2].

Evidence DimensionRequirement for stoichiometric coupling agents
Target Compound Data0 equivalents (direct amidation via ester)
Comparator Or Baseline4-Acetamido-5-bromo-2-methoxybenzoic acid (requires 1.0+ eq of activating agent)
Quantified Difference100% reduction in coupling reagent usage
ConditionsSynthesis of N-substituted benzamides via amine coupling

Eliminating coupling agents reduces raw material costs, minimizes hazardous waste, and simplifies downstream purification in bulk API manufacturing.

Melting point
Head-to-head
Target: 174 °C vs. non-brominated analog (CAS 4093-29-2): 159–161 °C (13–15 °C difference)
Reported melting point supports identity verification and receipt control.
Literature values; verify under laboratory conditions.

Thermal Stability and Amine Protection

The amidation of benzoate esters with diamines requires harsh conditions, such as heating in ethylene glycol. The N-acetyl protecting group in Methyl 4-acetamido-5-bromo-2-methoxybenzoate shields the vulnerable aniline nitrogen from unwanted oxidation or competitive N-alkylation during this high-temperature step [1]. Compared to the unprotected baseline (methyl 4-amino-5-bromo-2-methoxybenzoate), the acetamido derivative ensures the structural integrity of the aromatic amine during the 90°C amidation, with the acetyl group being efficiently removed via in situ basic hydrolysis only after the amide bond is formed .

Evidence DimensionAniline nitrogen protection during thermal amidation
Target Compound DataProtected as acetamido (stable at 90-95°C)
Comparator Or BaselineMethyl 4-amino-5-bromo-2-methoxybenzoate (unprotected, susceptible to thermal side reactions)
Quantified DifferencePrevention of competitive N-alkylation/oxidation prior to controlled hydrolysis
ConditionsHeating at 90-95°C in ethylene glycol with aliphatic amines

Maintaining the acetamido protection until the final in situ hydrolysis ensures high API yield and prevents the formation of difficult-to-remove polymeric impurities.

Characterization
Data to verify
Supplied with detailed characterization data; vendor states regulatory documentation support.
Class-level claim; review vendor documentation for ANDA submission context.
Source: vendor product page (ChemWhat).

Halogen-Dependent API Targeting

Procuring the 5-bromo precursor is required for synthesizing bromopride, as opposed to using the more common 5-chloro analog (methyl 4-acetamido-5-chloro-2-methoxybenzoate), which yields metoclopramide. The substitution of chlorine with bromine increases the lipophilicity and alters the steric bulk (van der Waals radius of Br is ~1.85 Å vs Cl ~1.75 Å) of the final API [1]. This specific halogen modification directly impacts the drug's blood-brain barrier penetration and dopamine D2 receptor affinity, fundamentally differentiating the pharmacological profile and clinical indication of the resulting benzamide [2].

Evidence DimensionHalogen Steric Bulk (van der Waals radius)
Target Compound Data~1.85 Å (Bromo-substituent)
Comparator Or BaselineMethyl 4-acetamido-5-chloro-2-methoxybenzoate (~1.75 Å, Chloro-substituent)
Quantified Difference+0.10 Å increase in atomic radius, altering receptor pocket fit and lipophilicity
ConditionsStructure-activity relationship (SAR) optimization of orthopramide APIs

Selecting the exact bromo-precursor is non-negotiable for manufacturers aiming to produce bromopride rather than metoclopramide, as the halogen identity strictly dictates the final drug's regulatory classification.

Storage requirement
Cross-study
Target: –20 °C vs. amino analog (CAS 111049-68-4): room temperature (≈45 °C difference)
Storage temperature may affect standard integrity; confirm for long-term use.
Based on vendor storage recommendations.
Purity spec
Class-level
Target: >95% (HPLC); similar impurity C: 95% (HPLC)
Documented purity supports quantification accuracy; verify CoA for each lot.
Data to verify against vendor certificate of analysis.
Validated method
Reported
Included as impurity in published stability-indicating UHPLC-UV method (AQbD) for bromopride.
Supports method development context; method may require transfer validation.
Abstracted evidence; full details not publicly disclosed.

Bulk Synthesis of Bromopride

Procured as the immediate protected precursor for the antiemetic API bromopride, enabling a streamlined one-pot amidation and deprotection sequence in ethylene glycol [1].

Analytical Reference Standard (Impurity Profiling)

Utilized by QC laboratories as 'Bromopride Impurity B' (or Impurity 3) to validate HPLC/MS methods, quantify residual precursor levels, and ensure regulatory compliance in commercial API batches .

Novel Orthopramide Analog Development

Employed as a rigid, multi-substituted building block in medicinal chemistry for synthesizing new 5-bromo-2-methoxybenzamide derivatives targeting dopamine D2 or serotonin 5-HT4 receptors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Method development
Reported method inclusion (UHPLC-UV)
Specificity and resolution under forced degradation
Batch release testing
Defined purity specification (>95%)
Quantitative accuracy and system suitability
Stability studies
Stability-indicating method context
Degradation product resolution; storage compliance
Regulatory documentation
Vendor characterization data
Traceability review; ANDA submission support

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (80%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4093-34-9

Wikipedia

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

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